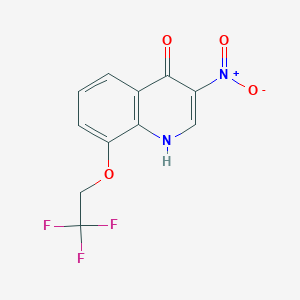

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

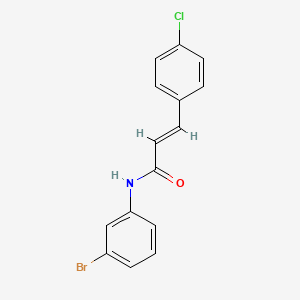

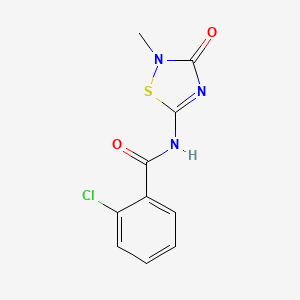

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one , also known by its chemical formula C14H6F3N3O4**, is a synthetic organic compound. It belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties. The compound’s structure combines a quinoline core with a trifluoroethoxy group and a nitro substituent.

Synthesis Analysis

The synthesis of 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. These methods aim to introduce the nitro and trifluoroethoxy moieties onto the quinoline scaffold. Detailed studies on the most efficient and scalable synthetic route are essential for practical applications.

Molecular Structure Analysis

The molecular structure of 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one reveals its key features:

- The quinoline ring system provides rigidity and aromaticity.

- The nitro group (NO*2*) contributes to electron-withdrawing properties.

- The trifluoroethoxy group (CF*3*O-) enhances lipophilicity and influences solubility.

Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. Notably:

- Reduction : Reduction of the nitro group can yield the corresponding amino derivative.

- Substitution : The trifluoroethoxy group may undergo nucleophilic substitution reactions.

- Metal Complexation : The quinoline nitrogen can coordinate with metal ions.

Physical And Chemical Properties Analysis

- Melting Point : Approximately degrees Celsius.

- Solubility : Moderately soluble in organic solvents.

- Color : Typically yellow or orange.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one, have been identified as potent anticorrosive materials. These compounds, due to their high electron density, show remarkable effectiveness against metallic corrosion. They can adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, thus protecting metals from corrosion. This application is significant in industrial processes where metal longevity and integrity are crucial (Verma, Quraishi, & Ebenso, 2020).

Atmospheric Chemistry

Nitrophenols, including compounds structurally related to 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one, are significant in atmospheric chemistry. They originate from combustion processes and secondary formations in the atmosphere. Understanding their behavior helps in assessing air quality and environmental health. The study of such nitrophenols aids in comprehending the nitration processes in the atmosphere, which has implications for both environmental pollution and the formation of particulate matter (Harrison et al., 2005).

Nitric Oxide Research

The compound's relevance extends into the study of nitric oxide (NO) buffering and conditional release in response to stress, notably in plant biology. Research into nitric oxide's interaction with other compounds, including quinoline derivatives, illuminates its role as a biological messenger in plants. This sheds light on how plants respond to environmental stresses and adapt to changing conditions, providing insights into agricultural practices and crop resilience (Begara-Morales et al., 2018).

Environmental Impact Assessment

The evaluation of environmental impacts, particularly in terms of greenhouse gas emissions and climate change mitigation, has been a crucial area of application. For instance, the synthesis and study of compounds like 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one contribute to understanding methane mitigation strategies. Such research is vital in developing sustainable farming practices and addressing environmental challenges (Marco-Contelles, 2023).

Safety And Hazards

- Toxicity : The nitro group implies potential toxicity. Proper handling and precautions are necessary.

- Environmental Impact : Disposal should follow regulations due to its synthetic origin.

Future Directions

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance biological activity.

- Formulation : Develop suitable formulations for drug delivery.

- Clinical Trials : Evaluate its therapeutic potential in vivo.

properties

IUPAC Name |

3-nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)5-20-8-3-1-2-6-9(8)15-4-7(10(6)17)16(18)19/h1-4H,5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCFAYUQARJDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2921232.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)